molecular formula C19H27ClN2O3 B4781155 3-[3-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]propyl]-5,5-dimethylimidazolidine-2,4-dione

3-[3-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]propyl]-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B4781155
M. Wt: 366.9 g/mol
InChI Key: SYPPQMPDFSBRGN-UHFFFAOYSA-N
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Description

3-[3-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]propyl]-5,5-dimethylimidazolidine-2,4-dione is a complex organic compound with a unique structure that includes a chlorinated phenoxy group, a propyl chain, and an imidazolidine dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]propyl]-5,5-dimethylimidazolidine-2,4-dione typically involves multiple steps. One common method starts with the chlorination of 2-methylbutan-2-yl phenol to introduce the chloro group. This is followed by the reaction with propyl bromide to form the propyl chain. The final step involves the cyclization with dimethylimidazolidine-2,4-dione under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[3-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]propyl]-5,5-dimethylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

3-[3-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]propyl]-5,5-dimethylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[3-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]propyl]-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The chloro group and the imidazolidine dione ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(2-methylbutan-2-yl)phenol: A precursor in the synthesis of the target compound.

    Dimethylimidazolidine-2,4-dione: A key component in the final cyclization step.

    Propyl bromide: Used to introduce the propyl chain.

Uniqueness

3-[3-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]propyl]-5,5-dimethylimidazolidine-2,4-dione is unique due to its combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-[3-[2-chloro-4-(2-methylbutan-2-yl)phenoxy]propyl]-5,5-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O3/c1-6-18(2,3)13-8-9-15(14(20)12-13)25-11-7-10-22-16(23)19(4,5)21-17(22)24/h8-9,12H,6-7,10-11H2,1-5H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPPQMPDFSBRGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCCCN2C(=O)C(NC2=O)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[3-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]propyl]-5,5-dimethylimidazolidine-2,4-dione
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3-[3-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]propyl]-5,5-dimethylimidazolidine-2,4-dione
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3-[3-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]propyl]-5,5-dimethylimidazolidine-2,4-dione
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3-[3-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]propyl]-5,5-dimethylimidazolidine-2,4-dione
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3-[3-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]propyl]-5,5-dimethylimidazolidine-2,4-dione
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3-[3-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]propyl]-5,5-dimethylimidazolidine-2,4-dione

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